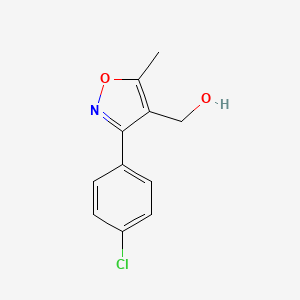

(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol

説明

(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is an isoxazole derivative featuring a chlorophenyl group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl substituent at the 4-position of the isoxazole ring. This compound is of interest in medicinal and materials chemistry due to the isoxazole scaffold's versatility in hydrogen bonding and aromatic interactions . Its synthesis typically involves Grignard reactions, halogenation, and oxidation steps, followed by purification via column chromatography .

特性

IUPAC Name |

[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOYSJHJAJGBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization in the presence of an acid catalyst to yield the isoxazole ring. The final step involves the reduction of the isoxazole derivative to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to modify the isoxazole ring or the chlorophenyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

- Oxidation products include (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)aldehyde and (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)carboxylic acid.

- Reduction products may include various reduced forms of the isoxazole ring.

- Substitution products depend on the nucleophile used, resulting in derivatives with different functional groups replacing the chlorine atom.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

- Potential applications in drug development due to its unique structure and reactivity.

- Studied for its potential therapeutic effects in various diseases.

Industry:

- Used in the development of new materials and chemical products.

- Potential applications in the agrochemical industry as a precursor to active ingredients.

作用機序

The mechanism of action of (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorophenyl and isoxazole groups can influence its binding affinity and specificity towards molecular targets. The methanol group may also play a role in its solubility and transport within biological systems.

類似化合物との比較

Comparison with Structural Analogues

Halogen-Substituted Analogues

Fluorophenyl Derivative: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

- Structural Similarity : 0.76 (compared to the target compound) .

- Key Differences: Replacement of chlorine with fluorine alters electronegativity and van der Waals radius (Cl: 0.99 Å; F: 0.64 Å), impacting dipole moments and crystal packing.

- Applications : Fluorinated analogs are often explored for improved metabolic stability in drug design .

Bromophenyl Derivative: (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol

- Structural Similarity : 0.78 .

- Key Differences : Bromine’s larger size (1.11 Å) increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Bromine’s polarizability also strengthens halogen bonding, relevant in protein-ligand interactions .

Dichlorophenyl Derivative: [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol

- The isopropyl group further increases hydrophobicity (LogP ~3.5) compared to the target compound’s methyl group .

Substituent Position and Functional Group Variations

Ethoxyphenyl Derivative: (3-(4-Ethoxyphenyl)-5-methylisoxazol-4-yl)methanol

- Increased alkyl chain length improves lipophilicity (Molecular Weight: 233.26 g/mol vs. target’s ~211.67 g/mol) .

Ketone Derivative: 1-[3-(4-Chlorophenyl)-5-methylisoxazol-4-yl]ethanone

- Key Differences: Replacement of the hydroxymethyl group with a ketone eliminates hydrogen-bond donor capacity, reducing solubility in polar solvents. The ketone’s electron-withdrawing nature may lower the isoxazole ring’s basicity .

Physicochemical and Structural Properties

Case Study: Isostructurality and Crystal Packing

- Fluorine vs. Chlorine : In isostructural compounds, replacing chlorine with fluorine preserves the crystal lattice but reduces unit cell volume due to fluorine’s smaller size. However, 3-chlorocinnamic acid and 3-bromocinnamic acid exhibit divergent crystal structures, highlighting halogen-dependent packing effects .

生物活性

The compound (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol, a derivative of isoxazole, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including pharmacological effects, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is C10H10ClN2O2. The compound features a chlorophenyl group and a methylisoxazole moiety, which contribute to its biological properties. The isoxazole ring is known for its role in enhancing the bioactivity of compounds through various mechanisms.

1. Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of isoxazole, including (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol, exhibit significant anti-inflammatory and analgesic effects. These properties make them suitable candidates for developing new pain relief medications. A study highlighted that compounds with similar structures showed promising results in reducing inflammation in animal models .

2. Antimicrobial Activity

Several studies have explored the antimicrobial potential of isoxazole derivatives. For instance, (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains, indicating its effectiveness as an antibacterial agent .

| Microorganism | MIC (µM) |

|---|---|

| B. subtilis | 4.69 |

| S. aureus | 5.64 |

| E. coli | 8.33 |

| P. aeruginosa | 13.40 |

3. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays using human primary fibroblasts showed that it could effectively scavenge free radicals, thus providing cellular protection against oxidative stress . This property is crucial for potential applications in age-related diseases.

Synthesis Methods

The synthesis of (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol can be achieved through various methods, including microwave-assisted reactions that enhance yield and reduce reaction time. A notable method involves the reaction of hydroxylamine with aryl aldehydes to form oximes, which are then cyclized to yield isoxazole derivatives .

Case Study 1: Antibacterial Efficacy

In a controlled study, (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol was tested against multiple bacterial strains to assess its inhibitory effects. The results indicated that the compound exhibited a dose-dependent response, with higher concentrations leading to increased antibacterial activity .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of this compound in animal models of arthritis. The results suggested that it significantly reduced markers of inflammation and pain compared to control groups, supporting its potential use in treating inflammatory disorders .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit antimicrobial properties. The presence of the chlorophenyl group in (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol enhances its interaction with microbial targets, potentially leading to effective treatments for bacterial infections. Studies have shown that similar compounds can inhibit the growth of various pathogens, suggesting that this compound may also possess similar properties .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Isoxazole derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. Preliminary studies indicate that (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol could modulate inflammatory responses, although further research is needed to confirm these effects .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol can serve as a standard or reference compound in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Its unique chemical properties allow for accurate quantification and identification in complex mixtures. Researchers utilize this compound to develop robust analytical methods for detecting similar substances in biological samples .

Spectroscopic Studies

The compound's distinct spectral features make it suitable for spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to study its molecular interactions and conformational changes under various conditions. This information is critical for understanding its behavior in biological systems .

Material Science

Polymer Chemistry

In material science, (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol can be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of isoxazole moieties into polymer chains can impart desirable characteristics such as increased thermal stability and improved mechanical strength. Research into polymer composites containing this compound is ongoing, with promising results reported in preliminary studies .

Nanotechnology

The compound's potential applications extend into nanotechnology, where it can be employed in the synthesis of nanomaterials. Its ability to interact with metal ions may facilitate the development of metal-organic frameworks (MOFs) or nanoparticles with specific functionalities. These materials could find applications in drug delivery systems or as catalysts in chemical reactions .

Case Studies

-

Case Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several isoxazole derivatives for their antimicrobial activity. The results indicated that compounds similar to (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antimicrobial agents . -

Analytical Method Development

A research article detailed the development of an HPLC method utilizing (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol as a standard for quantifying related compounds in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, establishing it as a reliable technique for quality control in drug manufacturing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。